HematoporphyrinmonomethylEther

Description

Contextualizing Hematoporphyrin (B191378) monomethyl Ether within Porphyrin Science

Hematoporphyrin monomethyl ether is classified as a second-generation porphyrin-based photosensitizer. medchemexpress.compsu.edutandfonline.com Porphyrins are a class of organic compounds characterized by a large aromatic macrocyclic ring structure, which allows them to absorb light efficiently, a key property for their use in photodynamic applications. researchgate.netrsc.org

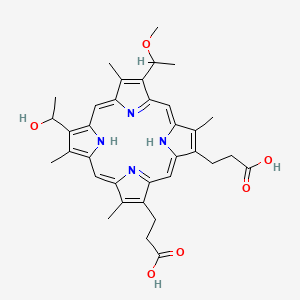

HMME is a porphyrin derivative, specifically a mixture of two positional isomers: 7(12)-(1-methoxyethyl)-12(7)-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphin-2,18-dipropionic acid. nih.govnih.govnih.gov This is also described as consisting of two monomer porphyrins: 3-(1-methyloxyethyl)-8-(1-hydroxyethyl) deuteroporphyrin (B1211107) IX and 8-(1-methyloxyethyl)-3-(1-hydroxyethyl) deuteroporphyrin IX. psu.eduplos.org

Compared to first-generation photosensitizers, such as Hematoporphyrin Derivative (HpD), HMME exhibits several advantageous characteristics for research purposes. These include a more defined and stable chemical structure, high quantum yield of singlet oxygen, strong photoactivity, and a faster clearance rate from tissues in preclinical models. nih.govnih.govplos.org Its molecular structure provides a balance between hydrophilicity and hydrophobicity, contributing to excellent cell permeability in laboratory settings. optica.org The optical properties of HMME are characterized by a strong absorption band, known as the Soret band, and several weaker absorption bands in the visible region, called Q-bands. optica.orgmdpi.com

| Property | Description | Significance in Research |

|---|---|---|

| Classification | Second-generation porphyrin photosensitizer. medchemexpress.compsu.edu | Represents an advancement over earlier, less pure compounds, allowing for more standardized research. |

| Chemical Composition | A defined mixture of two monomer porphyrin isomers. psu.eduplos.org | Provides a stable and consistent compound for reproducible experimental results. |

| Key Features | High singlet oxygen yield, high photoactivity, low dark toxicity in vitro. medchemexpress.comnih.gov | Enables potent photodynamic effects upon light activation while minimizing effects in the absence of light. |

| Solubility | Amphiphilic nature (balance of hydrophilic and hydrophobic properties). optica.org | Facilitates excellent permeability across cell membranes in preclinical studies. |

| Optical Spectrum | Distinct Soret and Q-band absorptions in the visible light spectrum. optica.orgmdpi.com | Determines the specific wavelengths of light required to activate the photosensitizer for PDT experiments. |

Historical Perspectives and Evolution of Porphyrin-Based Photosensitizer Research

The scientific journey of porphyrin-based photosensitizers began long before the synthesis of HMME. The foundational discovery can be traced back to 1841, when hematoporphyrin was first extracted from blood. researchgate.net Over the following decades, key milestones laid the groundwork for photodynamic research. This includes the naming of hematoporphyrin in 1871 and the introduction of the term "photodynamic action" by H. von Tappeiner in 1904 following experiments showing that certain dyes could induce cell death in the presence of light. researchgate.net

The first generation of photosensitizers used in extensive research emerged between the 1960s and 1980s with the development of Hematoporphyrin Derivative (HpD) and its purified form, Photofrin®. researchgate.netnih.govoncotarget.com While pioneering, these first-generation compounds had limitations, such as being complex, undefined mixtures with relatively low absorption at longer, more tissue-penetrating wavelengths. researchgate.netoncotarget.com

These limitations spurred the development of second-generation photosensitizers. Researchers sought compounds with improved chemical purity, better light absorption characteristics, and more selective accumulation in target tissues. HMME emerged from this effort as a promising second-generation agent. medchemexpress.complos.org It was developed in China, where it has been a subject of study since at least 1989, representing a significant step in the evolution of porphyrin-based compounds for biomedical research. tandfonline.comnih.gov

| Year/Period | Key Development | Significance |

|---|---|---|

| 1841 | Extraction of hematoporphyrin from dried blood. researchgate.net | Marked the initial isolation of a core porphyrin compound. |

| 1904 | The term "photodynamic action" is introduced. researchgate.net | Provided a conceptual framework for the light-induced activity of these compounds. |

| 1960s-1970s | Synthesis and study of Hematoporphyrin Derivative (HpD). researchgate.netnih.gov | Led to the first generation of photosensitizers used in widespread PDT research. |

| 1980s | Development of Photofrin®, a purified form of HpD. nih.gov | Established a benchmark for first-generation photosensitizers. |

| 1989-Present | Development and preclinical study of HMME in China. nih.gov | Represents the advancement to a second-generation photosensitizer with improved properties. |

Significance of Hematoporphyrin monomethyl Ether in Preclinical Biomedical Research

The primary significance of HMME in preclinical research lies in its application for photodynamic therapy (PDT). medchemexpress.comresearchgate.net In a typical preclinical PDT study, HMME is introduced to a biological system, such as a cell culture or an animal model, and is then activated by light of a specific wavelength. This activation triggers the production of reactive oxygen species (ROS), most notably singlet oxygen, which induces localized cell death. medchemexpress.complos.org

Preclinical studies have consistently demonstrated that the cytotoxic effects of HMME-PDT are dependent on both the concentration of the photosensitizer and the dose of light administered. nih.govplos.org In vitro research has shown that HMME is taken up by various cell types, including sarcoma cells, human umbilical vein endothelial cells (HUVECs), and macrophages, in a time- and dose-dependent manner. psu.edunih.govplos.org

The mechanism of cell death induced by HMME-PDT has been a major focus of investigation. Research indicates that it can induce both apoptosis (programmed cell death) and necrosis. medchemexpress.complos.org In studies on osteosarcoma cells, HMME-PDT was found to cause apoptosis through a caspase-dependent pathway, with significant upregulation of proteins such as caspase-1, caspase-3, caspase-6, caspase-9, and poly (ADP-ribose) polymerase (PARP). plos.org In vivo studies using mouse models with osteosarcoma have corroborated these findings, showing that HMME-PDT can significantly inhibit tumor growth. plos.org

Beyond oncology, preclinical research has explored HMME-PDT for other applications, such as the targeting of macrophages in atherosclerotic plaques, suggesting a potential role in cardiovascular research. psu.edu Furthermore, the chemical structure of HMME has been used as a foundation for synthesizing new molecules, such as gadolinium-metalated HMME (Gd-HMME), for potential applications in magnetic resonance imaging (MRI) and as an optical oxygen sensor. optica.orgmdpi.com

| Area of Study | Model System | Key Findings | Reference |

|---|---|---|---|

| Sarcoma | Osteosarcoma cell lines (LM8, MG63, Saos-2) and mouse models. | HMME uptake was time- and dose-dependent; PDT induced apoptosis via upregulation of caspase-1, -3, -6, -9, and PARP proteins; tumor volume was markedly decreased in vivo. | plos.org |

| Cervical Cancer | HeLa cells. | HMME-PDT induced cell death through both necrosis and apoptosis, mediated by reactive oxygen species. | medchemexpress.com |

| Atherosclerosis | THP-1 cell-derived macrophages. | HMME accumulated in macrophages; PDT induced apoptosis via caspase-9 and caspase-3 activation. | psu.edu |

| Angiogenesis | Human umbilical vein endothelial cells (HUVECs). | Cytotoxicity was dependent on HMME concentration and light dose; PDT induced apoptosis. | nih.gov |

| Oral Cancer | Oral squamous cell carcinoma cells. | HMME-PDT was found to inhibit cancer cells by regulating the P53-miR-21-PDCD4 axis via singlet oxygen. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C35H40N4O6 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,37-38,40H,8-11H2,1-7H3,(H,41,42)(H,43,44) |

InChI Key |

BEZGXBMGGVINBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C(C)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Modification Methodologies of Hematoporphyrinmonomethylether

Synthetic Approaches to Porphyrin Scaffolds Relevant to Hematoporphyrin (B191378) Monomethyl Ether

The synthesis of porphyrins, the foundational structure of HMME, has evolved significantly, with modern techniques focusing on efficiency and sustainability. Traditional methods, such as the Adler-Longo process, involve a one-step condensation of pyrrole (B145914) and an aldehyde in solvents like acetic or propionic acid at high temperatures, yielding the desired porphyrin in 10–30% of cases. acs.orgnih.gov Another early method developed by Rothemund involved reacting pyrrole and an aldehyde in pyridine (B92270) within a sealed tube at 220°C, but this resulted in low yields, around 5% for meso-tetraphenylporphyrin. acs.orgnih.gov These conventional syntheses often require large volumes of organic solvents and can produce tar-like byproducts, complicating the purification process. acs.orgnih.gov

Mechanochemical Synthesis Techniques for Porphyrins

Mechanochemistry has emerged as a solvent-free and environmentally friendly alternative for synthesizing porphyrin scaffolds. rsc.org This technique involves the acid-catalyzed condensation of an aldehyde and pyrrole by grinding them together without a solvent. rsc.org This process represents a rare example of carbon-carbon bond formation through mechanochemical means. rsc.org

The process is typically a two-step mechanochemical synthesis:

Condensation: Equimolar amounts of pyrrole and an aldehyde are ground with an acid catalyst, leading to the formation of reduced porphyrin precursors. rsc.org

Oxidation: The resulting powder is then oxidized to produce the final porphyrin product. nih.gov This oxidation can be achieved either in solution with an oxidizing agent or through a second grinding step. rsc.orgnih.gov

This solvent-free approach significantly reduces the environmental impact of porphyrin synthesis. nih.gov While the yields from a purely mechanochemical two-step process are still being optimized, a combination of mechanochemical condensation followed by solution-based oxidation produces yields comparable to traditional methods for a variety of meso-tetrasubstituted porphyrins. rsc.orgnih.gov Research has shown that mechanochemical milling can successfully facilitate the cyclocondensation of pyrrole with sterically-hindered aldehydes at room temperature. beilstein-journals.org

Alternative and "Green" Porphyrin Synthesis Methodologies

In addition to mechanochemistry, other "green" methodologies for porphyrin synthesis have been developed to address the environmental concerns associated with traditional methods. These approaches aim to reduce the use of hazardous solvents and energy-intensive procedures. tandfonline.com

One notable green synthesis protocol involves a two-step process:

Condensation: An HCl-catalyzed condensation reaction of pyrrole and an aldehyde is carried out in a water-methanol mixture. acs.orgnih.gov

Oxidation and Purification: The precipitate from the first step is dissolved in dimethylformamide (DMF) and refluxed, followed by stirring in the air. acs.orgnih.gov The final porphyrin product is then purified through column chromatography or crystallization. acs.orgnih.gov

This method offers a reproducible yield of 10-40% and is scalable for large-scale production. acs.orgnih.govresearchgate.net Microwave-assisted synthesis is another powerful tool for the sustainable synthesis of porphyrins, contributing to reduced cost, energy consumption, and environmental impact. tandfonline.comchim.it These greener alternatives often avoid the formation of tar-like byproducts, simplifying the purification process. beilstein-journals.org

| Synthesis Method | Description | Key Advantages | Yield |

| Mechanochemical Synthesis | Solvent-free, two-step process involving grinding of reactants followed by oxidation. rsc.orgnih.gov | Environmentally friendly, avoids bulk solvents, room temperature reaction. rsc.orgbeilstein-journals.org | Comparable to traditional methods when oxidation is done in solution. nih.gov |

| "Green" Two-Step Protocol | HCl-catalyzed condensation in a water-methanol mixture, followed by oxidation in DMF. acs.orgnih.gov | Uses less hazardous solvents, scalable, reproducible. acs.orgnih.govresearchgate.net | 10-40% acs.orgnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. tandfonline.comchim.it | Reduced reaction time, lower energy consumption. chim.it | Varies depending on specific protocol. |

| Traditional (Adler-Longo) | One-step reaction in refluxing acetic or propionic acid. acs.orgnih.gov | Simplicity of a one-pot reaction. | 10-30% acs.orgnih.gov |

Derivatization Strategies for Hematoporphyrin Monomethyl Ether

To enhance the research utility of Hematoporphyrinmonomethyl Ether (HMME), various derivatization strategies are employed. These modifications aim to improve its properties, such as solubility, targeting ability, and imaging capabilities.

Conjugation with Nanomaterials (e.g., Carbon Nanotubes, Mesoporous Silica (B1680970) Nanoparticles)

Carbon Nanotubes (CNTs):

HMME can be adsorbed onto functionalized carbon nanotubes (CNTs) to create novel nanomaterials for research applications. nih.gov For instance, hyaluronic acid-derivatized CNTs (HA-CNTs) have been used as a platform to load HMME. nih.govresearchgate.net The process involves synthesizing HA-CNTs with high aqueous solubility and then adsorbing HMME onto their surface, likely through π-π stacking interactions. nih.govmdpi.com This non-covalent functionalization is advantageous as it preserves the intrinsic properties of the CNTs. mdpi.com The resulting HMME-HA-CNT complex combines the properties of both the photosensitizer and the nanomaterial carrier. nih.govdovepress.com

Mesoporous Silica Nanoparticles (MSNs):

Mesoporous silica nanoparticles (MSNs) are another class of nanomaterials used for the delivery of therapeutic and diagnostic agents due to their high surface area and tunable pore size. mdpi.comnih.gov HMME has been covalently conjugated to the surface of amine-functionalized MSNs. rsc.org In one approach, MSNs are first modified with 3-aminopropyltrimethoxysilane (B80574) to introduce amino groups, and then HMME is attached via an amido bond. rsc.org This creates a stable linkage between the photosensitizer and the nanoparticle carrier. rsc.org

| Nanomaterial | Functionalization Method | Purpose of Conjugation | Resulting Complex |

| Carbon Nanotubes (CNTs) | Adsorption of HMME onto hyaluronic acid-derivatized CNTs. nih.govresearchgate.net | To create a multifunctional nanoplatform. nih.gov | HMME-HA-CNTs nih.govresearchgate.net |

| Mesoporous Silica Nanoparticles (MSNs) | Covalent conjugation of HMME to amine-functionalized MSNs. rsc.org | To develop a stable nanoparticle-based agent. rsc.org | HMS (HMME-conjugated MSNs) rsc.org |

Metal-Labeling and Complexation (e.g., Gadolinium-Labeled Hematoporphyrin Monomethyl Ether)

Metal-labeling is a key strategy to impart new functionalities to HMME, particularly for imaging purposes. The synthesis of gadolinium-labeled HMME (Gd(III)-HMME) has been reported, creating a multifunctional agent. optica.orgnih.gov The successful synthesis of this metalloporphyrin is confirmed through mass spectrometry and UV-visible spectroscopy, which show changes in the electronic structure of the porphyrin upon metalation. optica.org

Gd(III)-HMME exhibits interesting photophysical properties, including weak fluorescence and strong room-temperature phosphorescence. optica.orgnih.gov The phosphorescence of Gd(III)-HMME is highly sensitive to the presence of dissolved oxygen, a phenomenon that makes it a potential ratiometric oxygen sensor. optica.orgnih.govresearchgate.net The phosphorescence intensity decreases significantly in the presence of oxygen. optica.org The singlet oxygen quantum yield of Gd(III)-HMME has been determined to be 0.40 in air-saturated methanol (B129727) solution, compared to 0.79 for the parent HMME. optica.orgnih.gov

Recent studies have also investigated the effect of environmental heavy atoms on the phosphorescence of Gd-HMME. researchgate.netacs.org It was found that the presence of external gadolinium ions can further enhance the room-temperature phosphorescence emissions of Gd-HMME. researchgate.netacs.org

| Property | HMME | Gd(III)-HMME |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.79 optica.orgnih.gov | 0.40 optica.orgnih.gov |

| Luminescence | Primarily fluorescence | Weak fluorescence, strong phosphorescence optica.orgnih.gov |

| Oxygen Sensitivity | Less pronounced | Strong dependence of phosphorescence on oxygen levels optica.orgnih.gov |

Functionalization for Enhanced Research Utility and Specificity

Functionalization of HMME and its derivatives is crucial for enhancing their utility and specificity in research. For instance, in the context of nanomaterial conjugates, further modifications can be introduced to target specific biological entities.

In the case of HMME-conjugated mesoporous silica nanoparticles (HMS), the surface can be further modified with molecules like triphenylphosphonium (TPP). rsc.org TPP is known to target mitochondria, the powerhouses of the cell. rsc.org This functionalization directs the nanoconstruct to a specific subcellular location, allowing for localized effects. rsc.org

Similarly, for carbon nanotube-based systems, the use of hyaluronic acid (HA) as a functionalizing agent provides a degree of tumor-targeting activity, as many cancer cells overexpress the CD44 receptor, which binds to HA. nih.govmdpi.com

These functionalization strategies transform a general photosensitizer into a highly specific probe or agent for advanced research applications. The choice of functional group depends on the intended application, whether it be for targeting specific cell types, organelles, or for enhancing a particular physical or chemical property of the HMME molecule.

Porphyrin Metabolism Pathways and Enzymatic Modifications in Research Context

In the context of biomedical research, the focus on Hematoporphyrin monomethyl ether (HMME) is less on its own metabolic breakdown pathway and more on how its-mediated therapies influence and modify endogenous enzymatic pathways to elicit a therapeutic effect. General porphyrin biosynthesis in vertebrates leads to the production of protoporphyrin IX, which is chelated with iron to form heme. wikipedia.org HMME, as a synthetic derivative of hematoporphyrin, is introduced exogenously. plos.org Once administered, its primary mechanism of action involves activation by an energy source, such as light (in PDT) or ultrasound (in SDT), which leads to the generation of reactive oxygen species (ROS). medchemexpress.comnih.gov These ROS then interact with and modify the activity of various intracellular enzymes, triggering specific cellular responses.

Research has shown that HMME-mediated therapies can significantly alter the activity of enzymes involved in cell death pathways, such as apoptosis. Following HMME-PDT, a marked up-regulation of several enzymes in the caspase family has been observed. plos.org Specifically, the expression levels of caspase-1, caspase-3, caspase-6, and caspase-9 proteins were found to be significantly increased in tumor models. plos.org This activation of the caspase cascade is a key driver of the apoptotic cell death observed in treated cells. plos.orgpsu.edu

Another critical enzyme modified by this process is poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Studies have demonstrated that following HMME-PDT, the expression of PARP is also significantly increased, which is a hallmark of caspase-dependent apoptosis. plos.org Conversely, other enzymatic systems can be inactivated. It has been reported that HMME, when activated by ultrasound, can attack cell mitochondria and inactivate key antioxidant enzymes, contributing to sonodynamic cell damage. nih.gov Furthermore, studies with related hematoporphyrin derivatives have shown that photodynamic treatment can lead to the inactivation of a range of cytosolic, mitochondrial, and lysosomal enzymes. nih.gov

The table below details key enzymatic modifications reported in the research context of HMME-mediated therapies.

| Enzyme/Protein | Therapeutic Modality | Observed Effect | Resulting Cellular Outcome | Reference |

| Caspase-1 | HMME-PDT | Up-regulation | Initiation of apoptosis cascade | plos.org |

| Caspase-3 | HMME-PDT | Up-regulation/Activation | Execution phase of apoptosis | plos.orgpsu.edu |

| Caspase-6 | HMME-PDT | Up-regulation | Component of apoptosis cascade | plos.org |

| Caspase-9 | HMME-PDT | Up-regulation/Activation | Initiation of the intrinsic apoptosis pathway | plos.orgpsu.edu |

| Poly (ADP-ribose) polymerase (PARP) | HMME-PDT | Increased expression | Marker of caspase-dependent apoptosis | plos.org |

| Antioxidant Enzymes | HMME-SDT | Inactivation | Increased oxidative stress and sonodynamic damage | nih.gov |

| Lysosomal Enzymes | Hematoporphyrin-derivative PDT | Inactivation | Contribution to photodynamic cell damage | nih.gov |

| Mitochondrial Enzymes | Hematoporphyrin-derivative PDT | Inactivation | Mitochondrial damage and cell death | nih.gov |

Advanced Spectroscopic and Photophysical Research Methodologies for Hematoporphyrinmonomethylether

Spectroscopic Techniques for Characterization and Analysis

The structural and electronic properties of Hematoporphyrin (B191378) monomethyl ether (HMME) are meticulously investigated using a suite of spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's behavior, from its fundamental absorption and emission characteristics to the intricate dynamics of its excited states.

Ultraviolet-Visible Absorption Spectroscopy for Spectral Analysis and Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for characterizing HMME. The absorption spectrum of HMME is distinguished by an intense Soret band and several weaker Q-bands in the visible region. explorationpub.commdpi.com In a solution of physiological saline containing 10 percent human serum, HMME exhibits a prominent absorption peak in the Soret region at approximately 400 nm. spiedigitallibrary.org Other studies have reported the Soret band in the range of 300 nm to 447 nm, with specific Q-bands observed at 498 nm, 531.5 nm, 567.5 nm, and 621.5 nm. mdpi.comresearchgate.net The presence of four Q-bands is indicative of the specific coordination of metal ions with the carboxyl groups of HMME, rather than the central porphyrin ring. explorationpub.com

The solvent environment can influence the absorption spectrum. For instance, when complexed with gadolinium (Gd-HMME), the Soret band narrows and undergoes a redshift of about 11 nm, which is attributed to the out-of-plane molecular structure of the complex. mdpi.com The aggregation state of HMME also affects its absorption properties. At higher concentrations, aggregation can lead to a decrease in the photobleaching rate, a phenomenon that can be monitored by observing changes in the absorption spectra during laser irradiation. spiedigitallibrary.org

| Condition | Soret Band (nm) | Q-Bands (nm) | Reference |

|---|---|---|---|

| Physiological saline with 10% human serum | 400 | Not Specified | spiedigitallibrary.org |

| Methanol (B129727) solution | 300-447 | 500, 532, 570, 620 | mdpi.com |

| General | Not Specified | 498, 531.5, 567.5, 621.5 | researchgate.net |

| Titanium Coordination Nanoparticles (TiCPs) | 399 | 470-630 (four peaks) | explorationpub.com |

Fluorescence Spectroscopy for Emission, Photoproduct Detection, and Decay Kinetics Analysis

Fluorescence spectroscopy provides valuable insights into the emission properties, photoproduct formation, and decay kinetics of HMME. nih.govresearchgate.net When excited with light, HMME exhibits characteristic fluorescence emission peaks. For instance, excitation at 413 nm results in two major emission peaks at approximately 620 nm and 685 nm in physiological saline with 10% serum. spiedigitallibrary.org Other studies have reported emission peaks at 625 nm and 690 nm under similar excitation conditions. researchgate.net

The fluorescence of HMME is sensitive to its environment and can be used to monitor processes like photobleaching. nih.gov During irradiation, the formation of a photoproduct can be detected by the appearance of a new fluorescence peak, for example, at 639 nm, while the original HMME fluorescence at around 613 nm decreases. researchgate.netnih.gov The decay kinetics of HMME fluorescence can be probed to understand the effects of photobleaching. nih.govresearchgate.net Furthermore, the fluorescence intensity of HMME has been shown to have a linear relationship with its concentration up to 10 µg/mL. researchgate.netnih.gov

| Excitation Wavelength (nm) | Emission Peaks (nm) | Condition | Reference |

|---|---|---|---|

| 413 | 620, 685 | Physiological saline with 10% serum | spiedigitallibrary.org |

| 413, 514.5 | 625, 690 | Physiological saline with 10% serum | researchgate.net |

| Not Specified | 613 (HMME), 639 (Photoproduct) | During photobleaching | nih.gov |

| Not Specified | 624 (HMME), 652 (Photoproduct) | In mouse normal skin | researchgate.net |

Time-Resolved Spectroscopy for Excited State Dynamics and Phosphorescence Lifetime Determination

Time-resolved spectroscopy is a powerful technique to investigate the dynamics of the excited states of HMME and to determine its phosphorescence lifetime. optica.orgresearchgate.net This method allows for the study of transient species and fast photophysical processes. For instance, time-resolved fluorescence measurements have been used to identify the formation of new porphyrin species during the aging of HMME solutions, with a characteristic fluorescence decay time of approximately 3.5 ns. researchgate.net

In the case of gadolinium-labeled HMME (Gd-HMME), time-resolved spectroscopy has been instrumental in revealing its phosphorescent properties. optica.orgnih.gov In an oxygen-free methanol solution, Gd-HMME exhibits phosphorescence peaks at 710 nm and 779 nm with a lifetime of 64 µs. optica.orgnih.gov This long lifetime is indicative of emission from the triplet state. The phosphorescence of Gd-HMME is strongly dependent on the concentration of dissolved oxygen, a property that makes it a potential ratiometric oxygen sensor. optica.org The phosphorescence lifetime of Gd-HMME can be significantly enhanced by the presence of free Gd3+ ions, which decreases the rate of non-radiative processes. researchgate.netacs.org

Infrared (IR) and Mass Spectrometry (MS) in Structural Elucidation Methodologies

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial tools for the structural elucidation of HMME. arcjournals.org IR spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of specific frequencies of infrared light that correspond to the vibrational frequencies of bonds. arcjournals.org

Mass spectrometry, on the other hand, determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of the compound. arcjournals.org For instance, the synthesis of gadolinium-metalated hematoporphyrin methyl ether (Gd(III)-HMME) has been confirmed using mass spectrometry to verify its molecular weight. optica.org Similarly, the interaction between Ti4+ ions and HMME in titanium coordination nanoparticles was investigated using techniques including Fourier-transform infrared (FTIR) spectroscopy. explorationpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like HMME. wpmucdn.com NMR provides information about the chemical environment of atomic nuclei, allowing for the determination of the connectivity and stereochemistry of the molecule. While paramagnetic properties of porphyrins can sometimes limit NMR studies, 1H NMR can still be used to identify specific structural modifications. The complete structural elucidation of chlorin (B1196114) derivatives of HMME has been achieved using NMR spectroscopy. uc.pt

Photophysical Phenomenon Research Approaches

The study of photophysical phenomena in Hematoporphyrin monomethyl ether (HMME) is crucial for understanding its mechanism of action as a photosensitizer. Research in this area focuses on the processes that occur after the molecule absorbs light, including the generation of reactive oxygen species (ROS).

A key photophysical parameter of HMME is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating singlet oxygen, a highly cytotoxic species. optica.orgbiomedres.us The singlet oxygen quantum yield of HMME in an air-saturated methanol solution has been determined to be 0.79 using a comparative spectral method with 1,3-diphenylisobenzofuran (B146845) (DPBF) as a singlet oxygen scavenger. optica.org In comparison, the gadolinium-labeled derivative, Gd(III)-HMME, has a lower singlet oxygen quantum yield of 0.40 under the same conditions. optica.orgnih.gov The generation of ROS, including singlet oxygen, is considered to play a decisive role in the photodynamic effects of HMME. medchemexpress.com The photobleaching of HMME, the light-induced destruction of the photosensitizer, is often linked to the generation of singlet oxygen and can be monitored to understand the photodynamic process. spiedigitallibrary.org

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Condition | Reference |

|---|---|---|---|

| Hematoporphyrin monomethyl ether (HMME) | 0.79 | Air-saturated methanol solution | optica.org |

| Gadolinium-labeled HMME (Gd(III)-HMME) | 0.40 | Air-saturated methanol solution | optica.orgnih.gov |

Singlet Oxygen Quantum Yield Determination Methodologies

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. The determination of this crucial parameter for Hematoporphyrin monomethyl ether (HMME) and its derivatives is accomplished through various established methodologies.

One primary method involves the direct measurement of the near-infrared luminescence of singlet oxygen. This technique was employed to determine the singlet oxygen quantum yield of HMME in air-saturated dimethylformamide (DMF) solutions. The characteristic luminescence of singlet oxygen (¹O₂) peaks at approximately 1280 nm. spiedigitallibrary.orgscience.gov Through this direct detection, the singlet oxygen quantum yield for HMME was determined to be 0.60 ± 0.02. spiedigitallibrary.orgnih.gov To further validate the generation of singlet oxygen, a quencher such as sodium azide (B81097) is often utilized. spiedigitallibrary.orgnih.gov

Another widely used technique is the comparative or relative method, which involves a known photosensitizer as a reference standard and a chemical trap for singlet oxygen. A common chemical trap is 1,3-diphenylisobenzofuran (DPBF), which is selectively oxidized by singlet oxygen, leading to a decrease in its absorption that can be monitored spectrophotometrically. science.gov In a study comparing HMME and its gadolinium-labeled counterpart, Gd(III)-HMME, in air-saturated methanol, Rose Bengal was used as the reference photosensitizer. rsc.org The degradation rates of DPBF, along with the light absorption of the photosensitizers, were used to calculate the singlet oxygen quantum yields. rsc.org

The singlet oxygen quantum yield is influenced by several factors, including the solvent, temperature, pressure, and oxygen concentration. It is directly related to the triplet state quantum yield (ΦT) of the photosensitizer and the efficiency of energy transfer to molecular oxygen. rsc.org

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Hematoporphyrin monomethyl ether (HMME) and Related Compounds

| Compound | Solvent | Method | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| HMME | Dimethylformamide (DMF) | Direct Near-Infrared Luminescence | 0.60 ± 0.02 | spiedigitallibrary.orgnih.gov |

| HMME | Air-Saturated Methanol | Comparative (vs. Rose Bengal) | 0.79 | rsc.orgresearchgate.net |

| Gd(III)-HMME | Air-Saturated Methanol | Comparative (vs. Rose Bengal) | 0.40 | rsc.orgresearchgate.net |

Photobleaching and Photodegradation Kinetics Research Methods

Photobleaching, the light-induced destruction of a photosensitizer, is a critical aspect of its photophysical characterization. The study of photobleaching and photodegradation kinetics of Hematoporphyrin monomethyl ether (HMME) often employs fluorescence spectroscopy. nih.govstratigrafia.org

In a typical experimental setup, a solution of HMME is irradiated with a laser at a specific wavelength, for instance, a 532 nm double-frequency Nd:YAG laser. nih.govstratigrafia.org The fluorescence spectra are collected during the irradiation process using an optical multi-channel analyzer (OMA). nih.govstratigrafia.org By monitoring the fluorescence intensity over time, researchers can track the photobleaching of HMME. nih.govstratigrafia.org This method also allows for the observation of the formation and subsequent bleaching of any fluorescent photoproducts. nih.govstratigrafia.org

The photobleaching rate of HMME has been found to be dependent on its concentration. spiedigitallibrary.org Studies have shown that in both phosphate-buffered saline (PBS) and albumin buffer, the photobleaching rate coefficient of HMME is highest at lower concentrations (e.g., 4μmol/L) and decreases as the concentration increases. spiedigitallibrary.org This inhibition of photobleaching at higher concentrations is attributed to the formation of HMME aggregates. spiedigitallibrary.org A mathematical model based on singlet oxygen-mediated photobleaching can be used to calculate the photobleaching rate coefficients. spiedigitallibrary.org

The kinetics of photobleaching can also be influenced by the surrounding medium. For instance, in a simple solution like PBS, the photobleaching of HMME may follow first-order kinetics. spiedigitallibrary.org However, in a more complex medium containing photooxidizable substrates, such as an albumin buffer, the process can become more complex, potentially following second-order kinetics. spiedigitallibrary.org

Table 2: Photobleaching Rate Coefficients of HMME at Different Concentrations

| Solution | Concentration (μmol/L) | Photobleaching Rate Coefficient (k) |

| PBS | 4 | Largest |

| PBS | 10 | Smaller |

| PBS | 80 | Smallest |

| Albumin Buffer | 4 | Largest |

| Albumin Buffer | 10 | Smaller |

| Albumin Buffer | 80 | Smallest |

| Data derived from a study on the effect of concentration on HMME photobleaching. The exact numerical values for 'k' were not provided in the abstract, but their relative magnitudes were described. spiedigitallibrary.org |

Heavy Atom Effect Research in Porphyrin Photophysics (Internal and External)

The heavy atom effect plays a significant role in modifying the photophysical properties of porphyrins by enhancing spin-orbit coupling. This, in turn, influences the rates of intersystem crossing from the excited singlet state to the triplet state. This effect can be categorized as internal or external.

Internal Heavy Atom Effect: This is observed when a heavy atom is incorporated into the porphyrin macrocycle, typically as a central metal ion. A prime example is gadolinium-labeled Hematoporphyrin monomethyl ether (Gd(III)-HMME). rsc.orgresearchgate.net The presence of the gadolinium ion (Gd³⁺) significantly enhances the singlet-triplet intersystem crossing. rsc.org This enhancement leads to a reduction in fluorescence intensity and promotes strong room-temperature phosphorescence. rsc.org The heavy atom effect is a key reason for the high phosphorescent quantum yields observed in Gd-HMME. researchgate.net Time-resolved spectroscopy is a crucial tool for studying these effects, allowing for the measurement of luminescence lifetimes and the clear distinction between fluorescence and phosphorescence. rsc.org For instance, the phosphorescence of Gd(III)-HMME in oxygen-free methanol exhibits a lifetime of 64 μs. rsc.orgresearchgate.net

External Heavy Atom Effect: This effect occurs when heavy atoms are present in the environment surrounding the porphyrin molecule. Research has shown that environmental heavy atoms can further enhance the room-temperature phosphorescence of Gd(III)-HMME. researchgate.net For example, the presence of free Gd³⁺ ions in the solution can increase the transition probability from the ground state to the lowest triplet excited state and decrease the rate of non-radiative processes, leading to a significant enhancement of the phosphorescence. researchgate.net Interestingly, even heavy atoms that act as macroscopic quenchers of phosphorescence, such as Pd²⁺, can intrinsically enhance the heavy atom effect. researchgate.net The study of the external heavy atom effect often involves correlated absorption, emission, and time-resolved spectroscopy to determine the evolution of the phosphorescent transition rate with varying concentrations of the external heavy atom. researchgate.net

Oxygen Sensitivity of Luminescence Spectra Measurement and Analysis

The luminescence of certain porphyrin derivatives, particularly their phosphorescence, can be highly sensitive to the concentration of dissolved oxygen. This property is of great interest for the development of optical oxygen sensors.

In the case of gadolinium-labeled Hematoporphyrin monomethyl ether (Gd(III)-HMME), its luminescence spectra show a distinct dependence on oxygen levels. rsc.org Specifically, the fluorescence intensity of Gd(III)-HMME is largely independent of the oxygen concentration. rsc.orgfrontiersin.org In contrast, the phosphorescence is strongly quenched by oxygen. rsc.orgfrontiersin.org The phosphorescence intensity of Gd(III)-HMME in an oxygen-saturated methanol solution is only 21% of that in a deoxygenated solution. rsc.orgresearchgate.net This strong dependence of phosphorescence on oxygen concentration, coupled with the insensitivity of its fluorescence, makes Gd(III)-HMME a promising candidate for a ratiometric oxygen sensor, where the ratio of phosphorescence to fluorescence intensity can provide a quantitative measure of oxygen concentration. rsc.orgfrontiersin.org

The experimental methodology for investigating oxygen sensitivity involves recording the luminescence spectra of the compound in solutions with varying dissolved oxygen concentrations. rsc.org This can be achieved by controlling the flow rates of oxygen and nitrogen gas mixtures bubbled through the solution. rsc.org The relationship between phosphorescence intensity and oxygen concentration often follows the Stern-Volmer equation. rsc.org

Table 3: Effect of Oxygen on the Luminescence of Gd(III)-HMME in Methanol

| Luminescence Type | Dependence on Oxygen Concentration | Observation | Reference |

| Fluorescence | Insensitive | Intensity remains relatively stable. | rsc.orgfrontiersin.org |

| Phosphorescence | Strongly Dependent | Intensity in oxygen-saturated solution is 21% of that in deoxygenated solution. | rsc.orgresearchgate.net |

Chemometric and Multivariate Analysis of Spectroscopic Data

Chemometrics and multivariate analysis are powerful tools for extracting meaningful information from complex spectroscopic data. These methods can be applied to interpret spectral features, classify samples, and build predictive models. While the direct application of these techniques to the spectroscopic data of Hematoporphyrin monomethyl ether for the specific purposes outlined below is not extensively detailed in the available research, the principles of these methods are well-established in the analysis of porphyrins and other photosensitizers.

Principal Component Analysis (PCA) is a fundamental unsupervised pattern recognition technique used to reduce the dimensionality of large datasets, such as those obtained from spectroscopy. researchgate.net PCA transforms the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

In the context of spectroscopic data, PCA can be used to:

Identify spectral patterns and trends: By examining the scores and loadings plots, researchers can identify how samples group together and which spectral regions are responsible for the observed variance.

Detect outliers: Samples that are significantly different from the rest will appear as outliers in the PCA scores plot.

Pre-process data for further analysis: PCA can be used as a data reduction step before applying supervised classification methods.

Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method. researchgate.net It works by building a separate PCA model for each class of samples in a training set. researchgate.net To classify a new, unknown sample, its distance to each class model is calculated. researchgate.net The sample is then assigned to the class for which its distance is below a certain statistical threshold. researchgate.net SIMCA is particularly useful for authenticating samples and determining if they belong to a predefined class.

Potential applications of SIMCA in the analysis of Hematoporphyrin monomethyl ether spectroscopic data could include:

Quality control: Differentiating between batches of HMME based on their spectral fingerprints.

Studying degradation: Classifying samples based on the extent of photobleaching or chemical degradation.

Analyzing interactions: Distinguishing between free HMME and HMME bound to biological macromolecules based on subtle spectral shifts.

A search of the available literature did not yield specific examples or data tables of SIMCA being applied to the spectroscopic data of Hematoporphyrin monomethyl ether for classification purposes. However, the methodology is well-established for the classification of other materials based on their spectroscopic data. mdpi.com

Partial Least Squares Discriminant Analysis (PLS-DA) in Spectral Analysis

Partial Least Squares Discriminant Analysis (PLS-DA) is a powerful multivariate statistical technique employed for classifying samples and identifying the variables that are most influential in discriminating between different groups. An adaptation of Partial Least Squares (PLS) regression, PLS-DA is particularly well-suited for the analysis of high-dimensional data, such as spectroscopic data, where the number of variables (e.g., wavelengths or wavenumbers) often greatly exceeds the number of samples. This supervised learning method is designed to sharpen the separation between predefined classes of samples, making it an invaluable tool in various research fields, including metabolomics and chemometrics.

The core principle of PLS-DA involves rotating the original data to find a new set of latent variables (LVs) that maximize the covariance between the predictor variables (the spectral data, denoted as the X-matrix) and the response variables (the class membership, denoted as the Y-matrix). Unlike unsupervised methods such as Principal Component Analysis (PCA), which seek to explain the maximum variance in the predictor variables alone, PLS-DA focuses on the variance that is correlated with the class discrimination. This targeted approach often leads to more effective classification models, especially when the within-class variation is large but unrelated to the differences between the classes.

While no specific studies applying PLS-DA to the spectral analysis of Hematoporphyrinmonomethyl Ether have been identified in a comprehensive literature review, the technique's capabilities suggest a strong potential for its application. Given the complex nature of Hematoporphyrinmonomethyl Ether's spectral features, which can be influenced by its environment, aggregation state, and binding to biological molecules, PLS-DA could be instrumental in elucidating these subtle differences.

A hypothetical research scenario could involve the use of fluorescence spectroscopy to differentiate between Hematoporphyrinmonomethyl Ether in its monomeric and aggregated forms. It is known that the aggregation of porphyrins can lead to shifts and broadening of their absorption and fluorescence bands. In this scenario, fluorescence emission spectra of Hematoporphyrinmonomethyl Ether prepared under conditions that favor either the monomeric or aggregated state would be collected.

The resulting dataset would consist of a matrix where each row represents a sample and each column corresponds to the fluorescence intensity at a specific wavelength. A corresponding class vector would be created to label each sample as either "Monomeric" or "Aggregated".

Hypothetical Data for PLS-DA of Hematoporphyrinmonomethyl Ether Spectra

| Sample ID | Class | Intensity at 610 nm | Intensity at 615 nm | Intensity at 620 nm | Intensity at 625 nm | Intensity at 630 nm |

| Mono_01 | Monomeric | 0.2 | 0.8 | 1.0 | 0.7 | 0.1 |

| Mono_02 | Monomeric | 0.22 | 0.81 | 1.02 | 0.73 | 0.11 |

| Mono_03 | Monomeric | 0.19 | 0.79 | 0.98 | 0.69 | 0.09 |

| Agg_01 | Aggregated | 0.3 | 0.6 | 0.7 | 0.8 | 0.4 |

| Agg_02 | Aggregated | 0.32 | 0.61 | 0.72 | 0.81 | 0.42 |

| Agg_03 | Aggregated | 0.29 | 0.59 | 0.68 | 0.79 | 0.39 |

Upon applying PLS-DA to this dataset, the primary outputs would be score plots and loading plots. The score plot would visually represent the separation between the "Monomeric" and "Aggregated" sample groups in the space of the first few latent variables. A clear separation between the clusters for each class would indicate a successful classification model.

Furthermore, the analysis would yield Variable Importance in Projection (VIP) scores. The VIP scores quantify the contribution of each variable (wavelength) to the discrimination between the classes. Wavelengths with high VIP scores (typically >1) are considered to be the most influential for the model. In our hypothetical case, we would expect the wavelengths corresponding to the main fluorescence peak of the monomer and the shifted/broadened peaks of the aggregate to have high VIP scores, thus identifying the key spectral regions that differentiate these two states of Hematoporphyrinmonomethyl Ether.

Mechanistic Investigations of Hematoporphyrinmonomethylether Mediated Cellular and Subcellular Effects

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction Research

Upon activation by light of a specific wavelength, HMME transitions to an excited triplet state. This energized molecule then transfers its energy to molecular oxygen present in the surrounding tissue, leading to the formation of highly reactive oxygen species. These ROS are the primary mediators of the cellular damage observed in HMME-PDT. Research has focused on identifying the specific types of ROS produced, quantifying their generation, and elucidating their impact on cellular macromolecules.

Singlet Oxygen (¹O₂) Production and its Role in Cellular Damage Pathways

The principal cytotoxic agent generated during HMME-PDT is singlet oxygen (¹O₂), a highly reactive form of oxygen. medchemexpress.com HMME is characterized by a high quantum yield of singlet oxygen, making it an efficient photosensitizer. medchemexpress.com Unlike ground-state molecular oxygen (³O₂), singlet oxygen is a potent oxidizing agent that can readily react with a wide array of biological molecules.

The cellular damage pathways initiated by ¹O₂ are extensive and multifocal. Due to its high reactivity and short lifetime, its effects are typically confined to the immediate vicinity of its generation, which is determined by the subcellular localization of the HMME. Key targets of ¹O₂-mediated damage include:

Lipids: Polyunsaturated fatty acids in cellular membranes are particularly susceptible to attack by ¹O₂, initiating a chain reaction of lipid peroxidation. This process disrupts membrane integrity, leading to increased permeability and the loss of essential cellular functions.

Proteins: Amino acid residues such as tryptophan, methionine, histidine, and cysteine are readily oxidized by ¹O₂. This oxidation can lead to protein cross-linking, denaturation, and enzyme inactivation, disrupting critical cellular processes.

Nucleic Acids: Singlet oxygen can damage DNA and RNA, primarily by oxidizing guanine (B1146940) bases. This can result in mutations and strand breaks, contributing to cytotoxicity.

Studies have demonstrated that quenching singlet oxygen, for instance with sodium azide (B81097), can significantly protect cells from HMME-PDT-induced death, confirming the decisive role of this specific ROS in the therapeutic mechanism. nih.gov The damage inflicted by ¹O₂ on various cellular components collectively contributes to the induction of cell death pathways, including apoptosis and necrosis. nih.gov

Reactive Oxygen Species Quantification Methodologies

Accurately quantifying ROS generation is crucial for understanding the dose-response relationship and optimizing the parameters of HMME-PDT. Various methodologies have been employed to detect and measure the production of ROS in cells subjected to this treatment. These methods often rely on fluorescent probes that react with specific ROS to produce a measurable signal.

| Probe/Method | Detected ROS | Principle |

| DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) | General ROS (H₂O₂, •OH, ONOO⁻) | A cell-permeable probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. |

| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | A highly selective probe that fluoresces upon reaction with singlet oxygen. |

| MitoSOX Red | Mitochondrial Superoxide (B77818) (O₂•⁻) | A fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to exhibit red fluorescence. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Various free radicals | A technique that detects unpaired electrons, allowing for the specific identification and quantification of different radical species using spin traps. |

| Cytochrome c reduction assay | Superoxide (O₂•⁻) | Measures the reduction of cytochrome c by superoxide, which can be monitored spectrophotometrically. |

These methodologies, often used in combination, provide a comprehensive picture of the oxidative stress environment created by HMME-PDT, enabling researchers to correlate ROS levels with specific cellular outcomes.

Glutathione (B108866) Level Modulation and Lipid Peroxidation Studies

The extensive production of ROS by HMME-PDT inevitably challenges the cell's antioxidant defense systems. A key component of this system is glutathione (GSH), a tripeptide that acts as a major intracellular antioxidant. methyl-life.com GSH can directly neutralize ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase. mdpi.com

Research indicates that the oxidative stress from photosensitization can lead to a depletion of the intracellular GSH pool. This reduction in antioxidant capacity makes the cell more vulnerable to ROS-mediated damage. The consequences of GSH depletion are significant, as it can exacerbate the cytotoxic effects of HMME-PDT.

A primary consequence of this overwhelmed antioxidant defense is rampant lipid peroxidation. nih.gov This destructive chain reaction, initiated by ROS attacking polyunsaturated fatty acids in cell membranes, leads to the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.govyoutube.com These byproducts are themselves reactive and contribute to further cellular damage. Studies on heme-induced lipid peroxidation show that antioxidants like Vitamin E and GSH can offer protection, highlighting the importance of the cellular redox state. nih.gov The accumulation of peroxidized lipids disrupts membrane structure and function, impairs membrane-bound enzymes and receptors, and ultimately contributes to the loss of cellular homeostasis and induction of cell death. wikipedia.org

Cellular Response Pathways and Cell Death Mechanisms

The overwhelming oxidative stress induced by HMME-PDT triggers a variety of cellular response pathways, ultimately converging on cell death. The specific mode of cell death is dependent on factors such as the intensity of the photodynamic insult and the cell type. The two principal cell death mechanisms activated by HMME-PDT are apoptosis and autophagy.

Apoptosis Induction Pathways (Caspase-Dependent and Independent Mechanisms)

Apoptosis, or programmed cell death, is a major mode of cell death induced by HMME-PDT. plos.org It is an energy-dependent, highly regulated process that allows for the removal of damaged cells without eliciting an inflammatory response. Research has shown that HMME-PDT can activate both caspase-dependent and, to a lesser extent, caspase-independent apoptotic pathways.

Caspase-Dependent Apoptosis: This is the most well-documented pathway in HMME-PDT-induced cell death. semanticscholar.orgnih.gov The process is often initiated at the mitochondria, a common site for the localization of porphyrin-based photosensitizers.

Mitochondrial Pathway (Intrinsic Pathway): ROS-induced damage to the mitochondrial membrane leads to a loss of mitochondrial membrane potential (MMP) and increased permeability. nih.gov This triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. nih.govresearchgate.net

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. mdpi.com

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-6. semanticscholar.orgnih.gov These activated enzymes then orchestrate the systematic dismantling of the cell by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. plos.org Cleavage of PARP is a hallmark of caspase-dependent apoptosis.

Studies have confirmed the upregulation and activation of multiple caspases, including caspase-1, caspase-3, caspase-6, and caspase-9, following HMME-PDT in various cancer cell lines. plos.orgnih.gov Furthermore, the use of pan-caspase inhibitors, such as Z-VAD-FMK, has been shown to rescue cells from HMME-PDT-induced death, providing direct evidence for the critical role of the caspase-dependent pathway. nih.govresearchgate.net

Caspase-Independent Apoptosis: While less common, evidence also suggests the potential for caspase-independent apoptosis. This pathway involves the release of other mitochondrial proteins like Apoptosis-Inducing Factor (AIF). nih.govmdpi.com Once released into the cytosol, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation without the involvement of caspases. nih.govmdpi.com

| Key Proteins in HMME-Induced Apoptosis | Function | Pathway |

| Cytochrome c | Binds to Apaf-1 to initiate apoptosome formation | Caspase-Dependent |

| Caspase-9 | Initiator caspase activated by the apoptosome | Caspase-Dependent |

| Caspase-3 | Executioner caspase, cleaves key cellular proteins | Caspase-Dependent |

| PARP | DNA repair enzyme, cleaved and inactivated by Caspase-3 | Caspase-Dependent |

| AIF (Apoptosis-Inducing Factor) | Induces chromatin condensation and DNA fragmentation | Caspase-Independent |

Autophagy Modulation Research and its Interplay with Apoptosis

Autophagy is a cellular catabolic process where cytoplasmic components, including damaged organelles, are sequestered into double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation and recycling. mdpi.com In the context of PDT, autophagy plays a complex, dual role. It can serve as a pro-survival mechanism, allowing cells to cope with the oxidative stress by removing damaged components (like mitochondria, a process termed mitophagy), thereby preventing the initiation of apoptosis. mdpi.comtandfonline.com Conversely, if the cellular damage is too extensive, autophagy can contribute to cell death, a process known as autophagic cell death.

The interplay between autophagy and apoptosis is intricate and involves significant crosstalk. nih.gov

Antagonistic Relationship: Autophagy can inhibit apoptosis by selectively degrading pro-apoptotic proteins or even active caspases. tavernarakislab.gr Conversely, key apoptotic proteins like caspases can cleave and inactivate essential autophagy-related proteins (Atg), thereby shutting down the autophagic process. tavernarakislab.gr For instance, caspase-mediated cleavage of Beclin-1, a crucial autophagy protein, not only inhibits autophagy but also generates a fragment that sensitizes mitochondria to apoptotic stimuli. tavernarakislab.gr

Cooperative Relationship: Under certain conditions, the two pathways can work together to ensure cell elimination. For example, the protein tATG5, a truncated form of an essential autophagy protein, can translocate to the mitochondria and promote apoptosis. tandfonline.comtavernarakislab.gr

Necrosis Mechanisms and their Contribution to Cell Death

Photodynamic therapy (PDT) utilizing Hematoporphyrin (B191378) monomethyl ether (HMME) has been shown to induce cell death through both apoptosis and necrosis. nih.govmedchemexpress.com The dominant pathway can depend on the specifics of the treatment, including the concentration of HMME and the intensity of the light dose. plos.org In some cellular contexts, such as in human breast cancer MCF-7 cells, necrosis may be a more prominent mode of cell death than apoptosis following HMME-PDT. researchgate.net

| Cell Line | Observation | Reference |

| HeLa | HMME-PDT induces cell death through both necrosis and apoptosis. | nih.gov |

| MCF-7 | The number of necrotic cells was greater than apoptotic cells following HMME-PDT. | researchgate.net |

| Sarcoma (in vivo) | Widespread necrotic areas and inflammatory cell infiltration observed post-treatment. | plos.org |

Mitochondrial Membrane Potential (MMP) Alteration Studies and Mitochondrial Dysfunction

A primary mechanism of HMME-PDT-induced cell death involves the induction of mitochondrial dysfunction. nih.gov HMME has been observed to localize within the mitochondria of cancer cells. Upon activation by light, it triggers a cascade of events that severely compromise mitochondrial integrity and function. nih.gov

A key event in this process is the significant decrease in mitochondrial membrane potential (MMP). nih.govnih.gov This loss of MMP is indicative of mitochondrial damage and is a critical step in the initiation of the intrinsic apoptotic pathway. nih.gov Studies on canine breast cancer cells (CHMm) have demonstrated that HMME-PDT leads to structural changes in mitochondria, accompanied by a loss of MMP. nih.gov This disruption of the mitochondrial transmembrane potential leads to the permeabilization of the mitochondrial membranes, facilitating the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov

| Cell Line/Model | Key Finding | Reference |

| Canine Breast Cancer (CHMm) | HMME-PDT caused structural changes in mitochondria and a loss of mitochondrial membrane potential. | nih.gov |

| Canine Breast Cancer (CHMm) | HMME-PDT induced permeabilization of mitochondrial membranes. | nih.gov |

| C6 Glioma | Sonodynamic therapy with HMME led to a decrease in mitochondrial membrane potential. | nih.gov |

Intracellular Calcium Ion ([Ca²⁺]ᵢ) Overload Research and its Role in Apoptosis

HMME-mediated PDT can induce a significant elevation in the concentration of intracellular free calcium ions ([Ca²⁺]ᵢ), a phenomenon that plays a crucial role in triggering apoptosis. nih.gov The generation of ROS during HMME-PDT is directly linked to this increase in [Ca²⁺]ᵢ. nih.gov

This disruption of calcium homeostasis is a critical signaling event. The overload of intracellular calcium can lead to mitochondrial damage, which in turn causes the release of apoptotic promoters and the activation of the caspase cascade. nih.gov In HeLa cells, it has been demonstrated that the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 following HMME-PDT are dependent on the elevation of [Ca²⁺]ᵢ. nih.gov The use of an intracellular calcium chelator, BAPTA/AM, was shown to inhibit these apoptotic events, confirming the pivotal role of calcium signaling. nih.gov

Research on C6 glioma cells using sonodynamic therapy (a similar modality using ultrasound instead of light) with HMME also highlighted the importance of calcium. The study found that the treatment led to an increased [Ca²⁺]ᵢ released from internal stores, and that the level of [Ca²⁺]ᵢ overload was directly related to the rate of apoptosis. nih.gov

| Cell Line | Observation | Role in Apoptosis | Reference |

| HeLa | HMME-PDT leads to an elevation of [Ca²⁺]ᵢ. | Mediates cytochrome c release and caspase-3 activation. | nih.gov |

| C6 Glioma | HMME and ultrasound treatment increased [Ca²⁺]ᵢ released from internal stores. | The level of [Ca²⁺]ᵢ overload is directly related to the apoptotic rate. | nih.gov |

| Canine Breast Cancer (CHMm) | HMME-PDT abolished the mitochondrial ability to uptake and release calcium. | Contributes to mitochondrial dysfunction leading to apoptosis. | nih.gov |

Molecular Signaling Cascades and Gene Expression Modulation

P53-miR-21-PDCD4 Axis Regulation Studies

Recent studies have elucidated the role of the p53-miR-21-PDCD4 signaling axis in the antitumor effects of HMME-PDT, particularly in oral squamous cell carcinoma (OSCC). proquest.com HMME-PDT has been shown to significantly upregulate the levels of the tumor suppressor protein p53. proquest.com The activation of p53 is a critical cellular response to stress, including the oxidative stress induced by PDT.

Concurrently, HMME-PDT downregulates the expression of microRNA-21 (miR-21), an oncomiR that is often overexpressed in cancers. proquest.com The suppression of miR-21 by HMME-PDT leads to the upregulation of its target proteins, including Programmed Cell Death 4 (PDCD4), RECK, and SPRY2, which are known to be involved in inhibiting tumor progression. proquest.com The generation of singlet oxygen during HMME-PDT is the key mediator of this regulatory effect on the p53-miR-21-PDCD4 axis. proquest.com Inhibiting singlet oxygen production was found to reverse the effects of HMME-PDT on this signaling pathway. proquest.com

| Target Molecule | Effect of HMME-PDT | Cellular Consequence | Reference |

| p53 | Upregulation | Activation of tumor suppression pathways. | proquest.com |

| miR-21 | Downregulation | Increased expression of tumor suppressor target genes. | proquest.com |

| PDCD4 | Upregulation | Inhibition of tumor cell growth. | proquest.com |

| RECK | Upregulation | Inhibition of tumor invasion and metastasis. | proquest.com |

| SPRY2 | Upregulation | Inhibition of signaling pathways involved in cell growth. | proquest.com |

Analysis of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspases-1, -3, -6, -8, -9, PARP, Fas, Fas-L, PDCD4, RECK, SPRY2)

HMME-PDT induces apoptosis through the modulation of a wide array of apoptosis-related proteins. A consistent finding across multiple studies is the alteration of the Bax/Bcl-2 ratio. HMME-PDT significantly increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis via the mitochondrial pathway. nih.gov

The activation of caspases, a family of cysteine proteases that execute the apoptotic program, is another hallmark of HMME-PDT. Studies have demonstrated the increased activity and cleavage of initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.govnih.gov In some cancer types, such as sarcomas, HMME-PDT has also been shown to upregulate caspase-1 and caspase-6. nih.govnih.gov The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, a key event in the final stages of apoptosis, has also been observed. nih.govnih.gov

As mentioned previously, the expression of PDCD4, RECK, and SPRY2 is upregulated following HMME-PDT due to the downregulation of miR-21. proquest.com While Fas and Fas-L are key components of the extrinsic apoptotic pathway, the available search results focus more on the intrinsic, mitochondria-mediated pathway for HMME-PDT.

| Protein | Change in Expression/Activity | Cell Line/Model | Reference |

| Bax | Increased mRNA and protein levels | Canine Breast Cancer (CHMm) | nih.gov |

| Bcl-2 | Decreased mRNA and protein levels | Canine Breast Cancer (CHMm) | nih.gov |

| Caspase-9 | Increased activity/cleavage | Canine Breast Cancer (CHMm), Sarcomas | nih.govnih.gov |

| Caspase-3 | Increased activity/cleavage | Canine Breast Cancer (CHMm), Sarcomas, HeLa | nih.govnih.govnih.gov |

| Caspase-1 | Upregulated | Sarcomas | nih.govnih.gov |

| Caspase-6 | Upregulated | Sarcomas | nih.govnih.gov |

| PARP | Upregulated/Cleaved | Sarcomas | nih.govnih.gov |

| PDCD4 | Upregulated | Oral Squamous Cell Carcinoma (CAL-27) | proquest.com |

| RECK | Upregulated | Oral Squamous Cell Carcinoma (CAL-27) | proquest.com |

| SPRY2 | Upregulated | Oral Squamous Cell Carcinoma (CAL-27) | proquest.com |

MicroRNA Expression Analysis and Regulation (e.g., miR-21, miR-155)

The regulatory effects of HMME-PDT extend to the level of microRNAs (miRNAs), small non-coding RNAs that play crucial roles in gene regulation. In the context of oral squamous cell carcinoma (OSCC), where miR-21 and miR-155 are significantly upregulated, HMME-PDT has been shown to specifically downregulate the expression of miR-21. proquest.com This targeted downregulation of the oncomiR-21 is a key mechanism by which HMME-PDT exerts its anti-tumor effects. proquest.com

Interestingly, the same study found that HMME-PDT had no obvious effect on the expression of miR-155, suggesting a degree of specificity in the miRNA regulatory effects of this treatment modality. proquest.com The downregulation of miR-21, as detailed in section 4.3.1, subsequently allows for the increased expression of its tumor-suppressive target genes, contributing to the inhibition of cancer cell growth. proquest.com

| MicroRNA | Change in Expression in OSCC | Effect of HMME-PDT | Reference |

| miR-21 | Upregulated | Downregulated | proquest.com |

| miR-155 | Upregulated | No obvious effect | proquest.com |

Subcellular Localization and Organelle-Specific Damage Research

The efficacy of photodynamic therapy (PDT) is intrinsically linked to the subcellular localization of the photosensitizer. The distribution of Hematoporphyrin monomethyl ether (HMME) within the cell dictates which organelles are primarily damaged upon light irradiation, thereby influencing the subsequent cell death pathways.

Targeting Mitochondria, Endoplasmic Reticulum, Lysosomes, and Plasma Membranes

Mitochondria: A significant body of evidence points to the mitochondria as a primary target for HMME. Studies have shown that HMME preferentially accumulates in the mitochondria of cancer cells. nih.gov Upon activation with light of a specific wavelength, HMME generates reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, directly within this vital organelle. nih.gov This localized oxidative stress leads to a cascade of damaging events, including a decrease in mitochondrial membrane potential, structural changes to the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.gov The ensuing disruption of mitochondrial function, including the inhibition of key enzymes like mitochondrial superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), ultimately triggers the intrinsic apoptotic pathway. nih.gov

Lysosomes: Lysosomes, with their acidic internal environment, can also be targets for photosensitizers. Photodamage to lysosomes can lead to the leakage of their hydrolytic enzymes into the cytoplasm, a process known as lysosomal membrane permeabilization (LMP). nih.govnih.gov This release of cathepsins and other proteases can activate cell death pathways, including apoptosis. nih.gov While specific studies detailing HMME's direct interaction with lysosomes are limited, the general mechanism of lysosomal photodamage in PDT suggests it as a potential contributor to HMME-mediated cell death. The disruption of lysosomes can work in concert with mitochondrial damage to amplify the apoptotic signal. nih.gov

| Organelle | Primary Damage Mechanism | Consequence |

| Mitochondria | ROS-mediated oxidative stress | Decreased membrane potential, cytochrome c release, apoptosis |

| Endoplasmic Reticulum | ROS-induced protein misfolding | ER stress, unfolded protein response, potential apoptosis |

| Lysosomes | Lysosomal membrane permeabilization | Release of hydrolytic enzymes, apoptosis |

| Plasma Membrane | Lipid peroxidation and protein damage | Loss of integrity, increased permeability, necrosis |

Anti-Microbial Photodynamic and Sonodynamic Mechanisms

Beyond its applications in cancer therapy, HMME has demonstrated significant potential as an anti-microbial agent through both photodynamic (aPDT) and sonodynamic (aSDT) therapies. These approaches offer promising alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance.

The fundamental mechanism of HMME-mediated anti-microbial photodynamic therapy mirrors that of its anti-cancer action. Upon illumination, HMME generates ROS that are highly toxic to a broad spectrum of microorganisms, including bacteria and fungi. researchgate.net These ROS indiscriminately damage essential microbial components, such as the cell wall, cell membrane, proteins, and nucleic acids. frontiersin.org This multi-targeted attack makes it difficult for microbes to develop resistance. Studies have shown that HMME-aPDT can effectively inactivate pathogens like Staphylococcus aureus. researchgate.net

Sonodynamic therapy utilizes ultrasound to activate a sonosensitizer, such as HMME, to produce cytotoxic effects. A key advantage of SDT is the deeper tissue penetration of ultrasound compared to light. The primary mechanism involves acoustic cavitation, the formation, oscillation, and collapse of microbubbles in the presence of an ultrasound field. nih.govnih.gov This process can generate localized high temperatures and pressures, as well as sonoluminescence, which can excite the sonosensitizer. The activated HMME then interacts with molecular oxygen to produce ROS, leading to microbial cell death. nih.govresearchgate.net Additionally, the mechanical effects of cavitation, such as shear forces and microstreaming, can directly damage microbial cell structures. nih.gov Research has demonstrated the efficacy of HMME-mediated SDT in killing bacteria like Escherichia coli and inhibiting biofilm formation. researchgate.net

| Therapy | Activation Source | Key Mechanism | Primary Effectors |

| Photodynamic Therapy (PDT) | Light | Photoexcitation of HMME | Reactive Oxygen Species (ROS) |

| Sonodynamic Therapy (SDT) | Ultrasound | Acoustic cavitation and sonoluminescence | Reactive Oxygen Species (ROS), Mechanical forces |

Preclinical Research Methodologies and Models Utilizing Hematoporphyrinmonomethylether

In Vivo Preclinical Animal Models

In vivo preclinical animal models are indispensable for evaluating the therapeutic potential and understanding the biological mechanisms of photosensitizers like Hematoporphyrinmonomethyl Ether (HMME). youtube.com These models allow for the study of drug efficacy, pharmacokinetics, and pharmacodynamics within a complex biological system, providing a crucial bridge between in vitro experiments and clinical trials. nih.govucl.ac.uk The selection of an appropriate animal model is critical and depends on the specific research question, considering factors such as immune system status, tumor origin, and the desire to mimic the human disease context as closely as possible. nih.gov

Xenograft and Syngeneic Tumor Models in Immunocompetent and Immunocompromised Mice

Xenograft and syngeneic tumor models are foundational tools in preclinical oncology research. nih.gov The primary distinction between them lies in the origin of the tumor cells and the immune status of the host mouse. pharmalegacy.com

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice, such as athymic nude or severe combined immunodeficient (SCID) mice. nih.gov The compromised immune system of the host prevents the rejection of the foreign human cells, allowing the tumor to grow. nih.gov This model is highly valuable for assessing the direct effect of a therapeutic agent on human cancer cells in a living system. reactionbiology.com For instance, an animal model of an osteosarcoma xenograft was established to investigate the inhibitory effect of sono-activating HMME. nih.gov In this research, human osteosarcoma cells were injected into immunodeficient mice to form tumors, which were then subjected to treatment. nih.gov

Syngeneic models , in contrast, utilize immortalized mouse cancer cell lines that are implanted into an immunocompetent mouse of the same inbred strain. crownbio.com Because the tumor cells and the host are genetically identical, the mouse's intact immune system does not reject the tumor. crownbio.com This makes syngeneic models particularly well-suited for studying cancer immunotherapies and the complex interactions between the tumor, the microenvironment, and a fully functional immune system. pharmalegacy.comxenograft.net

| Feature | Xenograft Model | Syngeneic Model |

| Tumor Origin | Human | Mouse (same strain as host) |

| Host Immune Status | Immunodeficient (e.g., nude, SCID) | Immunocompetent |

| Primary Advantage | Evaluates therapy on human tumors | Allows study of tumor-immune interactions |

| Key Application | Testing targeted therapies, chemotherapies | Testing immunotherapies, checkpoint inhibitors |

Genetically Engineered Mouse Models (GEMMs) for De Novo Tumor Progression Studies

Genetically Engineered Mouse Models (GEMMs) represent a significant advancement over transplantation models. embopress.org In GEMMs, the mouse's genetic profile is altered to induce the spontaneous development of tumors (de novo tumorigenesis) that closely mimic the initiation and progression of human cancers. embopress.orgnih.gov This is achieved by introducing specific genetic modifications, such as activating oncogenes or inactivating tumor suppressor genes. nih.gov

A key advantage of GEMMs is that tumors arise in their natural tissue environment within an animal with a fully intact immune system. embopress.org This allows for the investigation of the entire tumorigenesis process, from initiation and progression to metastasis, capturing the critical interactions between the tumor cells and their microenvironment. embopress.orgnih.gov These models are considered superior for studying the complex, multi-step nature of cancer and are indispensable for validating candidate cancer genes, assessing therapy efficacy in a more clinically relevant context, and dissecting mechanisms of drug resistance. embopress.org

Humanized Mouse Models for Investigating Human Immune-Tumor Context

Humanized mouse models are sophisticated preclinical tools designed to study the human immune system in vivo. nih.govnih.gov These models are created by engrafting human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) into highly immunodeficient mice. nih.govimmune-system-research.com The transplanted HSCs can differentiate and develop into a functional human immune system, including T cells, B cells, and myeloid cells, within the mouse. nih.govyoutube.com